molecular formula C14H23N3OS B5714891 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B5714891
M. Wt: 281.42 g/mol
InChI Key: AFPLTWCKDDAICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Cyclohexanecarboxamide Group: The cyclohexanecarboxamide moiety is introduced through an amidation reaction, where the thiadiazole intermediate reacts with cyclohexanecarboxylic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring or the cyclohexanecarboxamide group.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves several pathways:

    Inhibition of Reactive Oxygen Species (ROS) Production: The compound scavenges free radicals, reducing oxidative stress.

    Activation of Antioxidant Enzymes: It activates enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.

    Modulation of Signaling Pathways: It affects pathways like the nuclear factor kappa B (NF-κB) pathway, which regulates inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
  • N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
  • N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide

Uniqueness

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its cyclohexanecarboxamide group differentiates it from other thiadiazole derivatives, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-14(2,3)9-11-16-17-13(19-11)15-12(18)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPLTWCKDDAICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.